Cas no 6345-42-2 (4,6-Pyrimidinedicarboxamide)

4,6-Pyrimidinedicarboxamide structure
4,6-Pyrimidinedicarboxamide structure
Product Name:4,6-Pyrimidinedicarboxamide
CAS No:6345-42-2
MF:C6H6N4O2
MW:166.13744020462
CID:522513
Update Time:2026-04-29

4,6-Pyrimidinedicarboxamide Chemical and Physical Properties

Names and Identifiers

    • 4,6-Pyrimidinedicarboxamide
    • pyrimidine-4,6-dicarboxamide
    • AC1L62YF
    • AC1Q5G1D
    • AR-1L2818
    • CTK2F8194
    • NSC44348
    • SureCN642254

Computed Properties

  • Exact Mass: 166.04918
  • Monoisotopic Mass: 166.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.466
  • Boiling Point: 510.8°C at 760 mmHg
  • Flash Point: 262.7°C
  • Refractive Index: 1.629
  • PSA: 111.96
  • LogP: 0.07500

4,6-Pyrimidinedicarboxamide Pricemore >>

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Additional information on 4,6-Pyrimidinedicarboxamide

4,6-Pyrimidinedicarboxamide (CAS No. 6345-42-2): A Versatile Building Block in Medicinal Chemistry and Beyond

4,6-Pyrimidinedicarboxamide (CAS No. 6345-42-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical research and material science. As a pyrimidine derivative, this compound serves as a crucial scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. The 4,6-dicarboxamide functional groups provide multiple sites for chemical modification, making it an attractive intermediate for synthesizing bioactive molecules.

Recent advances in computational drug design and AI-assisted molecular modeling have highlighted the importance of pyrimidine-based compounds like 4,6-Pyrimidinedicarboxamide. Many researchers are investigating its potential as a privileged structure in medicinal chemistry, especially for targeting protein-protein interactions that were previously considered "undruggable." This aligns with current trends in personalized medicine and targeted cancer therapies, where specific molecular scaffolds are needed to address complex disease mechanisms.

The compound's hydrogen bonding capacity through its amide groups makes it particularly valuable in supramolecular chemistry applications. Scientists are exploring its use in designing molecular sensors and self-assembling materials, responding to the growing demand for smart materials in nanotechnology. Its thermal stability and crystallinity properties are also being evaluated for potential applications in organic electronics and photovoltaic materials.

From a synthetic chemistry perspective, 4,6-Pyrimidinedicarboxamide offers multiple advantages. Its regioselective reactivity allows for controlled functionalization at specific positions, which is crucial for developing structure-activity relationships in drug discovery programs. Recent publications have demonstrated its utility in creating fused heterocyclic systems, expanding the toolbox available to medicinal chemists working on fragment-based drug design approaches.

The compound's solubility profile and bioavailability characteristics make it particularly interesting for prodrug development. With the pharmaceutical industry's increasing focus on improving drug delivery systems, researchers are investigating how modifications to the 4,6-Pyrimidinedicarboxamide core can enhance membrane permeability while maintaining target specificity. This addresses one of the most common challenges in modern drug development - achieving optimal pharmacokinetic properties.

In the context of green chemistry initiatives, synthetic routes to 4,6-Pyrimidinedicarboxamide have been optimized to reduce environmental impact. Recent methodologies emphasize catalyst-free reactions and aqueous medium syntheses, responding to industry demands for more sustainable manufacturing processes. These developments align with global trends toward eco-friendly pharmaceutical production and reduced chemical waste generation.

Analytical characterization of 4,6-Pyrimidinedicarboxamide has benefited from advances in spectroscopic techniques. Modern NMR methodologies and mass spectrometry approaches provide detailed structural information that supports quality control in both research and production settings. The compound's well-defined spectral fingerprints make it particularly suitable for method development in analytical chemistry laboratories.

The commercial availability of 4,6-Pyrimidinedicarboxamide from multiple suppliers has increased in recent years, reflecting growing demand from both academic and industrial researchers. Market analysis suggests particular interest from companies working on neurological disorders and metabolic diseases, where pyrimidine derivatives have shown promising activity. The compound's relatively stable shelf life and straightforward storage requirements contribute to its practicality as a research chemical.

From a regulatory perspective, 4,6-Pyrimidinedicarboxamide presents no significant handling challenges, making it accessible to researchers worldwide. Its classification as a non-hazardous substance under normal laboratory conditions facilitates international collaboration and knowledge sharing about its potential applications. This regulatory profile supports its increasing use in high-throughput screening programs and combinatorial chemistry approaches.

Future research directions for 4,6-Pyrimidinedicarboxamide include exploration of its metal coordination chemistry for catalytic applications and investigation of its potential in bioconjugation strategies. The compound's versatility ensures it will remain relevant as chemical biology and chemical probe development continue to advance. With the pharmaceutical industry's ongoing need for novel scaffolds that can address emerging therapeutic targets, 4,6-Pyrimidinedicarboxamide is well-positioned to contribute to next-generation drug discovery efforts.

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